2,7-Dibromo-9-hexyl-9H-carbazole is a chemical compound with the molecular formula C18H19Br2N and a molecular weight of 409.16 g/mol. It features a carbazole core substituted at the 2 and 7 positions with bromine atoms and at the 9 position with a hexyl group. This structure imparts unique electronic properties, making it of interest in various fields such as organic electronics and materials science. The compound is characterized by its relatively low solubility in water and its potential as a building block for more complex molecular architectures .
These reactions highlight its utility in synthetic organic chemistry.
Several methods have been developed for synthesizing 2,7-Dibromo-9-hexyl-9H-carbazole:
These methods demonstrate versatility in synthetic approaches to obtaining this compound.
2,7-Dibromo-9-hexyl-9H-carbazole has several applications:
Interaction studies involving 2,7-Dibromo-9-hexyl-9H-carbazole focus on its binding affinity to various biological targets, particularly cytochrome P450 enzymes. Its ability to inhibit these enzymes suggests that it could alter drug metabolism pathways, warranting further investigation into its pharmacokinetic properties and potential drug-drug interactions.
Several compounds share structural similarities with 2,7-Dibromo-9-hexyl-9H-carbazole. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
3,6-Dibromo-9-hexyl-9H-carbazole | Bromine at 3 and 6 positions | Different substitution pattern affects solubility |
2,7-Dibromo-9-octyl-9H-carbazole | Octyl group instead of hexyl | Longer alkyl chain may influence electronic properties |
2-Bromo-9-hexyl-9H-carbazole | Single bromine substitution | Less steric hindrance compared to dibrominated variants |
These compounds illustrate variations in substitution patterns that can significantly impact their physical and chemical properties.
Irritant